molecular formula C13H14N2O2 B2892690 2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide CAS No. 2034359-43-6

2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide

Cat. No. B2892690
CAS RN: 2034359-43-6
M. Wt: 230.267
InChI Key: SESHEBBNJVHHQU-UHFFFAOYSA-N
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Description

The compound “2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide” is a complex organic molecule. It contains a cyclopropyl group, a methoxy group, a prop-2-yn-1-yl group, and an isonicotinamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Research on isonicotinamides, including derivatives similar to "2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide," explores their synthesis and chemical properties. For example, the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease demonstrates the utility of these compounds in developing diagnostic tools for neurological conditions (Gao, Wang, & Zheng, 2017). This research highlights the compound's relevance in medicinal chemistry and its potential application in the diagnosis and understanding of Alzheimer's disease.

Supramolecular Chemistry

Isonicotinamide derivatives have been utilized in supramolecular chemistry to explore co-crystal formation and phase transitions. For instance, the study on the temperature-induced first-order displacive phase transition of an isonicotinamide-4-methoxybenzoic acid co-crystal illustrates the compound's role in understanding solid-state phenomena and designing materials with specific thermal properties (Chia & Quah, 2017). Such research contributes to the development of materials science and could lead to innovations in the manufacturing of pharmaceuticals and other chemical products.

Hydrogen Bonding and Crystal Engineering

The ability of isonicotinamide derivatives to participate in hydrogen bonding has been leveraged in crystal engineering, as seen in studies exploring the formation of co-crystals with various carboxylic acids. Research such as "Adventures in co-crystal land" showcases the diversity and complexity of co-crystal structures that can be achieved with isonicotinamide, emphasizing its utility in designing new materials with desired properties (Lemmerer & Fernandes, 2012). This area of research is significant for pharmaceuticals, where co-crystals can be used to modify drug solubility, stability, and bioavailability.

Catalysis and Organic Synthesis

Isonicotinamide derivatives also find applications in catalysis and organic synthesis. The study on the catalytic enantioselective hydroboration of cyclopropenes shows how these compounds can be used to synthesize cyclopropyl boronates with high diastereo- and enantioselectivity, highlighting their importance in the development of asymmetric synthesis methods (Rubina, Rubin, & Gevorgyan, 2003). Such research has implications for the synthesis of complex organic molecules and the development of new pharmaceuticals.

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-prop-2-ynylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-6-15-13(16)11-5-7-14-12(8-11)17-9-10-3-4-10/h1,5,7-8,10H,3-4,6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESHEBBNJVHHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC(=NC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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